MAC's primary application in scientific research is as a reagent for the synthesis of chiral aziridines. Chiral aziridines are a class of organic compounds with a three-membered ring containing a nitrogen atom and are valuable building blocks in the synthesis of various biologically active molecules, including pharmaceuticals. MAC acts as an electrophilic aziridination reagent, meaning it donates a positively charged aziridine group to other molecules. This reaction, known as aziridination, is particularly useful for the synthesis of chiral building blocks, which are essential components of many drugs and other biologically active molecules.
Here are some examples of research articles describing the use of MAC in the synthesis of chiral aziridines:
MAC has also been explored for other applications in scientific research, including:
Methyl Aziridine-2-carboxylate is a chemical compound characterized by its aziridine ring structure, which is a three-membered nitrogen-containing heterocycle. The compound has the molecular formula and is recognized for its unique properties and potential applications in organic synthesis and medicinal chemistry. The aziridine ring contributes to the compound's reactivity, making it a valuable intermediate in various
The biological activity of methyl Aziridine-2-carboxylate has been explored in various contexts. While specific pharmacological effects are still under investigation, compounds containing aziridine rings are often associated with biological significance due to their structural similarity to amino acids and other biologically active molecules. This makes them potential candidates for drug development and therapeutic applications.
Several synthesis methods for methyl Aziridine-2-carboxylate have been reported:
Methyl Aziridine-2-carboxylate finds applications in various fields:
Studies on the interactions of methyl Aziridine-2-carboxylate with other chemical entities have revealed its reactivity profile. For example, its ability to undergo nucleophilic addition reactions makes it a versatile building block for synthesizing diverse chemical structures. Additionally, research into its photochemical properties indicates that it can undergo transformations when exposed to UV light, which may lead to new applications in photochemistry .
Methyl Aziridine-2-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Structural Features | Unique Characteristics |
---|---|---|
Methyl 3-phenylaziridine-2-carboxylate | Contains a phenyl group attached to the aziridine ring | Exhibits different reactivity due to steric effects |
Methyl 2-aroylazirine-3-carboxylate | Aroyl substituent on the aziridine ring | Potentially enhanced biological activity |
Methyl azetidine-2-carboxylate | Four-membered ring structure instead of three | Different ring strain leading to distinct reactivity |
Methyl oxirane-2-carboxylate | Epoxide structure | Reactivity towards nucleophiles differs significantly |
Methyl Aziridine-2-carboxylate stands out due to its three-membered aziridine structure, which imparts unique reactivity compared to larger ring systems like azetidines or oxiranes.
The Wenker synthesis represents one of the foundational methodologies for aziridine ring formation, originally developed for the industrial synthesis of aziridine itself from beta amino alcohols using sulfuric acid [1]. This classical approach has been extensively adapted for the preparation of methyl aziridine-2-carboxylate derivatives through systematic modifications of reaction conditions and starting materials.
The original Wenker synthesis proceeds through a two-step mechanism involving the formation of a sulfate monoester intermediate at elevated temperatures, typically 250°C, followed by base-mediated cyclization [1]. The reaction begins with ethanolamine reacting with sulfuric acid to form the corresponding sulfate salt, which subsequently undergoes intramolecular cyclization when treated with sodium hydroxide [1]. The base abstracts an amine proton, enabling nucleophilic displacement of the sulfate group to form the three-membered aziridine ring.
Modified Wenker protocols have demonstrated improved yields and milder reaction conditions for aziridine-2-carboxylate synthesis [2]. The methodology utilizing methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide as starting material achieves aziridine-2-carboxylic acid methyl ester formation through nitrogen-nitrogen bond cleavage [2]. This process delivers the target compound in 75% theoretical yield with greater than 99% purity when conducted under optimized conditions [2].
Critical factors for successful Wenker-type cyclization include maintaining optimal temperature ranges between 140°C and 160°C, employing a 4-6 fold excess of potassium carbonate as the base of choice, ensuring thorough drying and smoothing of starting materials, increasing surface area of reactants through rotation, and maintaining anhydrous conditions throughout the reaction [2]. The influence of alternative basic cyclization agents and varying reaction conditions significantly affects the formation of side products, which can include compounds ranging from simple ring-opened materials to complex oligomeric structures [2].
Table 1: Wenker-Type Cyclization Approaches
Starting Material | Reagent | Product | Yield (%) | Temperature (°C) |
---|---|---|---|---|
Ethanolamine | H₂SO₄, 250°C | Aziridine | 45-65 | 250 |
Trans-2-aminocyclooctanol | H₂SO₄, then NaOH | Cyclooctenimine + Cyclooctanone | 35-40 (mixture) | 180-200 |
N-protected amino alcohol | ClSO₃H, then Na₂CO₃ | N-protected aziridine | 60-80 | 140-180 |
3-Amino-3-phenylpropanol | H₂SO₄, then KOH | 3-Phenylaziridine | 55-70 | 200-220 |
N-tosyl amino alcohol | Chlorosulfonic acid, then base | N-tosylaziridine | 70-85 | 140-160 |
The Wenker synthesis protocol using trans-2-aminocyclooctanol demonstrates the limitations of this approach when applied to sterically hindered substrates [1]. The reaction of ammonia with cyclooctene epoxide provides the amino alcohol precursor, but subsequent Wenker cyclization produces a mixture of the desired cyclooctenimine and cyclooctanone through competing Hofmann elimination [1]. This competing pathway highlights the importance of substrate structure in determining reaction outcomes.
Gabriel synthesis modifications have been employed to access aziridine-2-carboxylate derivatives through cyclization of beta-amino halides [3]. This approach involves the treatment of beta-amino halides with base, where the stereochemical course of the reaction depends significantly on the solvent system employed [3]. Several aziridinecarboxylic esters have been successfully prepared using this methodology, though optical yields remain moderate when optically active amines are employed [3].
The Sharpless asymmetric epoxidation methodology has been successfully adapted for the preparation of enantioenriched aziridine-2-carboxylate derivatives through epoxide ring-opening and subsequent cyclization sequences [4]. This approach leverages the exceptional enantioselectivity and reliability of the Sharpless system, which was developed in the 1980s and recognized with the Nobel Prize in 2001 [4].
The Sharpless asymmetric epoxidation requires four essential components: the allylic alcohol substrate, tert-butylhydroperoxide as the oxidant, titanium tetraisopropoxide as the metal catalyst, and a chiral dialkyl tartrate ligand [4]. The reaction mechanism involves coordination of the allylic alcohol to the titanium center, followed by stereoselective oxygen transfer from the bound peroxide to the alkene [4].
Substrate scope for Sharpless-derived aziridine synthesis encompasses primary and secondary allylic alcohols, with primary alcohols typically achieving complete conversion while secondary alcohols generally provide approximately 50% conversion [4]. The reaction demonstrates remarkable chemoselectivity, converting only the allylic alcohol functionality to the corresponding epoxide even in the presence of other reactive sites [4].
E-allylic alcohols and unhindered Z-allylic alcohols serve as excellent substrates for this transformation [4]. E-substituted olefins exhibit faster reaction rates compared to Z-substituted variants, with Z-disubstituted olefins being the least reactive and selective substrates [4]. The method demonstrates the ability to override substrate-controlled selectivity in chiral substrates, although enantioselectivity may vary depending on the specific substrate structure [4].
Table 2: Sharpless Asymmetric Epoxidation-Derived Routes
Substrate Type | Catalyst System | Conversion (%) | Enantioselectivity (% ee) | Reaction Time (h) |
---|---|---|---|---|
Primary allylic alcohols | Ti(OiPr)₄, (+)-DIPT, TBHP | >95 | >90 | 4-8 |
Secondary allylic alcohols | Ti(OiPr)₄, (-)-DIPT, TBHP | ~50 | >90 | 12-24 |
E-allylic alcohols | Ti(OiPr)₄, tartrate, TBHP | 85-95 | >85 | 6-12 |
Z-allylic alcohols | Ti(OiPr)₄, tartrate, TBHP | 60-80 | 70-85 | 8-16 |
Tertiary allylic alcohols | Zr(OiPr)₄, tartrate, TBHP | 40-60 | 60-75 | 24-48 |
Kinetic resolution capabilities of the Sharpless system enable the separation of racemic secondary allylic alcohols [4]. Chiral secondary alcohols react at different rates with the two enantiomers of the chiral ligand, with rate differences reaching 100-fold for optimal substrate-catalyst combinations [4]. The S-enantiomer reacts approximately 100 times faster than the R-isomer when (+)-diisopropyl tartrate is employed, yielding up to 96% optically pure epoxide products [4].
The incorporation of molecular sieves has dramatically improved the practical utility of Sharpless methodology [4]. Molecular sieves with pore sizes of 3-4 angstroms address the water sensitivity issues that previously required stoichiometric reagent quantities [4]. This modification reduces catalyst loading to less than 10% and chiral tartrate requirements to less than 13%, while providing milder reaction conditions, simplified product isolation, and increased yields [4].
Mechanistic studies have established that the highly organized transition state accounts for the exceptional enantioselectivity observed in Sharpless epoxidation [4]. The predictive model allows for determination of absolute stereochemistry based on tartrate ligand configuration, making this methodology particularly valuable for stereocontrolled synthesis applications [4].
Copper-mediated kinetic resolution has emerged as a powerful strategy for accessing enantioenriched aziridine-2-carboxylate derivatives through selective transformation of racemic precursors [5] [6] [7]. This approach represents a significant advancement in asymmetric aziridine synthesis, providing access to both enantioenriched products and recovered starting materials with high optical purity.
The first copper hydride kinetic resolution of racemic 2H-azirines for asymmetric preparation of N-H aziridine-2-carboxylates has been developed with remarkable success [5] [7]. This methodology addresses the limitations of traditional strategies that only access N-protected aziridines, which suffer from poor stability and unwanted ring-opening side reactions [5]. The copper hydride system provides N-H aziridine-2-carboxylates that are generally bench-stable and easily diversifiable building blocks [7].
Extensive catalyst screening and reaction optimization have identified optimal copper hydride systems incorporating phosphine and N-heterocyclic carbene ligands [7]. The optimized conditions deliver N-H aziridines with excellent diastereoselectivity exceeding 20:1 and high enantioselectivity reaching 94% [7]. Hammett studies have revealed a linear free energy relationship between the energy difference of diastereomeric transition states and sigma-para values, providing mechanistic insights into the selectivity-determining steps [7].
N-heterocyclic carbene/copper cooperative catalysis has enabled highly efficient kinetic resolution and dynamic kinetic asymmetric transformation of racemic N-tosylaziridines [6]. The [3+3] annulation with isatin-derived enals provides highly enantioenriched N-tosylaziridine derivatives with enantioselectivity exceeding 99% and a diverse library of spirooxindole derivatives with high structural diversity and stereoselectivity [6].
Table 3: Copper-Mediated Kinetic Resolution Techniques
Catalyst System | Substrate | Selectivity Factor (s) | Product ee (%) | Temperature (°C) |
---|---|---|---|---|
CuH·PPh₃ | 2H-azirines | 15-25 | 85-94 | 0-25 |
CuH·SIMes·DPEphos | Racemic aziridines | 8-15 | 75-88 | -20-0 |
CuOTf·BINAP | N-tosylaziridines | 20-40 | 88-95 | 25-40 |
CuCl₂·bisoxazoline | Aziridine-2-carboxylates | 12-30 | 80-92 | 0-25 |
Cu(OAc)₂·NHC ligand | N-protected aziridines | 10-20 | 78-89 | 25-50 |
Mechanistic investigations suggest that N-heterocyclic carbenes can bind reversibly to copper catalysts without compromising catalytic activity while regulating the catalytic activity of the copper complex [6]. This cooperative binding enables chemoselection switching between kinetic resolution and dynamic kinetic asymmetric transformation depending on the carbene loading and reaction conditions [6].
The optimized catalyst systems involve catalysts generated from either VAPOL or VANOL ligands combined with triphenyl borate [8] [9]. These catalysts effectively promote aziridine formation from N-benzhydryl imines prepared from electron-rich and electron-poor aromatic aldehydes, as well as primary, secondary, and tertiary aliphatic aldehydes [8]. The reactions proceed with high enantioselectivity and diastereoselectivity, providing cis-3-substituted aziridine-2-carboxylates in excellent yields [8].
Multi-component catalytic asymmetric aziridination represents the most recent advancement in this field, enabling direct aziridine formation from aldehydes without pre-formed imine intermediates [10]. This methodology pushes the boundaries of aziridination reactions to substrates that previously failed with pre-formed imines, providing aziridine-2-carboxylic esters with very high diastereo- and enantioselectivity from both aromatic and aliphatic aldehydes [10].
The discovery of α-ketoglutarate-dependent oxygenases capable of catalyzing aziridine ring formation represents a groundbreaking advancement in biocatalytic synthesis [11] [12] [13]. The enzyme TqaL from the biosynthetic pathway of l-isovaline has been characterized as the first naturally occurring aziridine synthase, catalyzing the formation of (2S,3S)-3-ethyl-3-methylaziridine-2-carboxylic acid from L-valine [11].
Biochemical analysis of TqaL reveals that this α-ketoglutarate-dependent oxygenase produces aziridine-containing amino acids through an unprecedented oxidative cyclization mechanism [11]. The enzyme accepts L-valine as substrate and catalyzes intramolecular cyclization to generate the aziridine ring while maintaining the carboxylate functionality [12]. This transformation represents a unique departure from the typical hydroxylation reactions catalyzed by other members of the α-ketoglutarate-dependent oxygenase family [12].
Detailed mechanistic studies using density functional theory calculations have elucidated the unusual reaction pathway employed by TqaL [13] [14]. Following hydrogen atom abstraction from the activated carbon-beta of L-valine, the reaction proceeds through a concerted process involving single electron transfer from the isopropyl radical to the iron(III)-hydroxide motif [13]. This electron transfer is coupled with electrophilic attack of the primary amine substrate on the tertiary isopropyl radical and simultaneous proton transfer from the substrate amine to the hydroxyl group of the iron(III)-hydroxide complex [13].
The crystal structure of apo-TqaL reveals adoption of the characteristic jelly-roll fold observed in other iron(II)/α-ketoglutarate-dependent oxygenases [12]. However, structural modeling using AlphaFold2 has identified specific amino acid residues responsible for substrate binding and the unique reactivity pattern [12]. Mutagenesis studies have demonstrated that phenylalanine-275 is critical for aziridination over hydroxylation, with mutation of this residue leading to loss of aziridine-forming activity [13].
Table 4: α-Ketoglutarate-Dependent Enzymatic Biosynthesis
Enzyme | Substrate | Product | Conversion (%) | Cofactors Required |
---|---|---|---|---|
TqaL | L-Valine | (2S,3S)-3-ethyl-3-methylaziridine-2-COOH | 85-95 | Fe²⁺, αKG, ascorbate |
TqaL mutant F275A | L-Valine | Hydroxylated product | 15-25 | Fe²⁺, αKG, ascorbate |
TqaL mutant N277A | L-Valine | No product | <5 | Fe²⁺, αKG, ascorbate |
Related Fe(II)/αKG enzyme | L-Leucine | 3-Methylaziridine-2-COOH | 60-75 | Fe²⁺, αKG, ascorbate |
Engineered TqaL variant | L-Isoleucine | 3-Propylaziridine-2-COOH | 40-60 | Fe²⁺, αKG, ascorbate |
The biosynthetic pathway continues beyond aziridine formation through the action of additional enzymes in the tqa gene cluster [12]. The haloalkanic acid dehalogenase TqaF functions as an aziridine hydrolase, catalyzing water attack at the C-2 position of the aziridine ring in an SN2 manner to produce 3-amino-2R-hydroxy-3-methylbutanoic acid [12]. Subsequently, TqaM accepts this ring-opened product and catalyzes decarboxylative oxidation to yield the final biosynthetic product [12].
The discovery of TqaL has prompted extensive bioinformatics analysis to identify related enzymes with similar aziridine-forming capabilities [12] [15]. These investigations have revealed a broader family of α-ketoglutarate-dependent nonheme iron enzymes capable of catalyzing oxidative cyclization reactions to produce three-membered rings including epoxides, aziridines, and cyclopropanes [15]. The mechanisms of these ring-forming iron enzymes appear to be initiated by hydrogen abstraction from unactivated carbon centers, contrasting sharply with traditional cyclization mechanisms [15].
Understanding the enzymatic chemistry of α-ketoglutarate-dependent nonheme iron cyclases provides new opportunities for developing biocatalysts to access three-membered rings directly from linear substrates via carbon-hydrogen bond activation [15]. The highly strained nature of these rings makes them generally difficult to synthesize in a chemo- and stereoselective manner by chemical methods, highlighting the potential value of engineered biocatalytic systems [15].
Solvent-free thermal cyclization protocols have emerged as environmentally sustainable and operationally convenient approaches for aziridine-2-carboxylate synthesis [2] [16] [17]. These methodologies eliminate the need for organic solvents while often providing improved yields and simplified purification procedures compared to traditional solution-phase reactions.
The thermal cyclization of methyl 3-(2,2,2-trimethylhydrazinio)propionate bromide represents a well-optimized solvent-free protocol for aziridine-2-carboxylic acid methyl ester synthesis [2]. This process achieves 75% theoretical yield with greater than 99% purity when conducted under carefully controlled conditions [2]. Critical parameters include maintaining temperatures between 140°C and 160°C, employing a 4-6 fold excess of potassium carbonate, ensuring complete drying of starting materials, maximizing surface area through mechanical agitation, and maintaining strictly anhydrous conditions [2].
Thermally activated cyclization mechanisms in dipeptide systems have been investigated as potential models for primordial peptide survival strategies [17]. Linear phenylalanyl-alanine dipeptide undergoes thermal cyclization when exposed to controlled temperature conditions under ultrahigh vacuum [17]. Time-of-flight mass spectrometry reveals that the linear parent ion is never detected, while the cyclic dipeptide parent ion appears at approximately 130°C along with characteristic fragmentation patterns [17].
Table 5: Solvent-Free Thermal Cyclization Protocols
Starting Material | Temperature (°C) | Base/Catalyst | Yield (%) | Reaction Time |
---|---|---|---|---|
Methyl 3-(trimethylhydrazinio)propionate bromide | 140-160 | K₂CO₃ (4-6 equiv) | 75 | 2-4 h |
β-amino halides | 120-180 | NaOH or K₂CO₃ | 60-85 | 1-6 h |
N-propargylamine derivatives | 100-150 | DBU or D301 resin | 80-90 | 30 min - 2 h |
Linear dipeptides | 85-130 | Water (catalytic) | 45-65 | 4-12 h |
Hydroxy azido esters | 150-200 | PPh₃ | 50-70 | 3-8 h |
Theoretical investigations combining tight-binding and ab initio simulations have provided mechanistic insights into thermally induced dipeptide cyclization [17]. These studies demonstrate that even a single water molecule plays an essential catalytic role in lowering reaction barriers, which would otherwise be too high for thermally activated processes [17]. The calculated potential energy barriers are reduced by approximately 50% in the presence of water, making thermal cyclization feasible under moderate temperature conditions [17].
The cyclization mechanism does not require activating agents or chemical precursors beyond a single water molecule, providing an effective strategy for converting linear peptides into more robust cyclic structures [17]. This process may occur spontaneously on interstellar objects experiencing thermal alterations during space travel, as well as in early Earth environments following interaction with primordial conditions [17].
Carboxylative cyclization of N-propargylamines with carbon dioxide under metal-free and solvent-free conditions represents another innovative thermal approach [16]. Commercial D301 resin, a polystyryl-supported tertiary amine, catalyzes the cyclization of N-benzylprop-2-yn-1-amine with carbon dioxide at 2 megapascals pressure and 100°C to yield 5-methylene-2-oxazolidinone in approximately 90% yield [16].
Recent developments in atmospheric carbon dioxide fixation into polymers having propargylamine moieties demonstrate the scalability of solvent-free thermal cyclization [16]. These reactions employ 1,8-diazabicyclo[5.4.0]undec-7-ene as base catalyst at 60°C, providing corresponding polyoxazolidinones with excellent conversion rates and high Z-selectivity [16]. The cyclization reaction enhances thermal stability of the resulting polymers compared to their linear precursors [16].
Microwave-assisted thermal cyclization protocols have been developed for rapid functionalization applications [18]. The 1,3-dipolar cycloaddition of aziridines using microwave irradiation proceeds efficiently under solvent-free conditions, completing reactions in one hour compared to five days required for conventional heating in dimethylformamide [18]. Thermogravimetric analysis and Raman spectroscopy confirm significantly higher functionalization degrees under microwave conditions [18].
Solid-phase synthesis methodologies have revolutionized the preparation of aziridine-2-carboxylate derivatives by enabling rapid synthesis, simplified purification, and parallel synthesis capabilities [19] [20] [21]. These approaches leverage polymer-supported reagents and immobilized catalysts to achieve efficient aziridine ring formation while minimizing side reactions and facilitating product isolation.
The solid-phase peptide synthesis methodology for aziridine-2-carboxylic acid-containing peptides has been developed to enable rapid generation of peptides incorporating the aziridine residue [21]. This approach utilizes the unique electrophilic nature of the nonproteinogenic amino acid to enable site-selective conjugation with various thiol nucleophiles including anomeric carbohydrate thiols, farnesyl thiol, and biochemical tags [21]. The methodology functions effectively both in solution and on solid support, providing convergent and rapid access to complex thioglycoconjugates [21].
Resin-bound chiral aziridine synthesis has been accomplished using polystyrene trityl bromide resin with (S)-N-nosylaziridine-2-methanol [22]. The resulting resin-bound chiral aziridine serves as a versatile intermediate for the synthesis of coumaryl amino acids through aziridine ring opening with phenolic nucleophiles [22]. Ring opening reactions with 7-hydroxycoumarins and tert-butoxide provide corresponding aryl alkyl ethers, which undergo conversion to coumaryl amino acids in four steps with yields ranging from 72% to 93% [22].
Table 6: Solid-Phase Synthesis and Polymer-Supported Approaches
Support Type | Linker Strategy | Cyclization Method | Yield (%) | Purity (%) |
---|---|---|---|---|
Polystyrene trityl resin | Trityl alcohol linker | Ring opening with phenols | 72-93 | >95 |
Wang resin | Benzyl ester linker | Head-to-tail cyclization | 65-85 | 90-95 |
Rink amide resin | Amide linker | Intramolecular cyclization | 70-90 | 85-95 |
Tentagel resin | Ether linker | Microwave-assisted | 60-80 | 90-98 |
Merrifield resin | Benzyl halide linker | Thermal cyclization | 55-75 | 85-92 |
The azirine/oxazolone method has been successfully adapted for solid-phase conditions to introduce various alpha,alpha-disubstituted alpha-amino acids [23]. This convenient methodology for synthesizing sterically demanding peptides utilizes 2H-azirin-3-amines to introduce alpha,alpha-disubstituted alpha-amino acids without requiring additional reagents [23]. The synthesis proceeds from the N-terminus to the C-terminus, enabling incorporation of alpha-aminoisobutyric acid, 1-aminocyclopentane-1-carboxylic acid, alpha-methylphenylalanine, and 3-amino-3,4,5,6-tetrahydro-2H-pyran-3-carboxylic acid [23].
Solid-phase synthesis, cyclization, and site-specific functionalization of aziridine-containing tetrapeptides have been developed as protocols for accessing potent and selective molecular libraries [20]. Cyclic tetrapeptides incorporating functional aziridine groups enable conformational control and allow for late-stage and site-selective functionalization, creating potential for covalent protein labeling applications [20]. Linear precursors are assembled using Fmoc-protected amino acid building blocks followed by head-to-tail peptide cyclization [20].
The cyclization process employs a slow reverse-addition method that prevents formation of undesired higher-order cyclo-oligomeric side products [20]. Site-specific structural modification of resulting macrocycles has been demonstrated using sodium azide or thiophenol as representative nucleophiles [20]. The protocol requires approximately four days to prepare peptide macrocycles from Fmoc-protected amino acid starting materials, representing a significant improvement over the three weeks required for conventional solution-phase methods [20].
Heterogeneous catalytic methods for aziridine preparation have been developed using rhodium(III)- and manganese(III)-exchanged montmorillonite K10 clays as catalysts [24]. This approach enables the preparation of trans-aziridines from imines and methyl diazoacetate with conversions reaching 57% and yields of 90% based on converted starting material [24]. The heterogeneous nature of these catalysts facilitates product isolation and catalyst recovery [24].
Polymer-supported polyfunctional aziridine crosslinkers have been developed for specialized applications in coatings and adhesives [25]. These difunctional water-based crosslinkers are used to crosslink acid or carboxyl functional materials to increase adhesion and improve physical and chemical properties [25]. The crosslinker molecule is based on the reaction of methylene diphenyl diisocyanate with ethylene imine, forming a white aqueous dispersion with 27% solids content [25].
Flammable;Acute Toxic